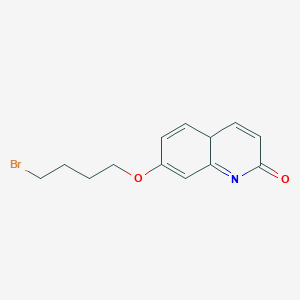
2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide is a chemical compound with a unique structure that includes a diazinan ring and an acetohydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide typically involves the reaction of 2,6-dioxo-1,3-diazinan with acetohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction carried out in large reactors. The product is then purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Halogens, nucleophiles; reaction conditions vary depending on the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid: Shares a similar diazinan ring structure but differs in the functional groups attached.
3-(2,4-Dioxo-1,3-diazinan-1-yl)-1-methyl-1H-indazole-6-carbaldehyde: Contains a diazinan ring and an indazole moiety, used in different applications.
Uniqueness
2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H10N4O3 |
|---|---|
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
2-(2,6-dioxo-1,3-diazinan-4-yl)acetohydrazide |
InChI |
InChI=1S/C6H10N4O3/c7-10-5(12)2-3-1-4(11)9-6(13)8-3/h3H,1-2,7H2,(H,10,12)(H2,8,9,11,13) |
InChI-Schlüssel |
ACPJNBHMRSXMSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)NC1=O)CC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide](/img/structure/B12357191.png)
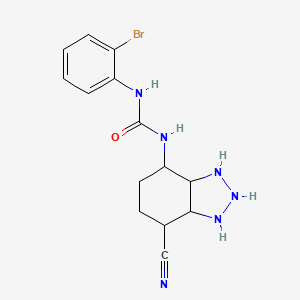
![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)
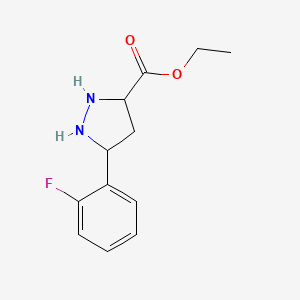
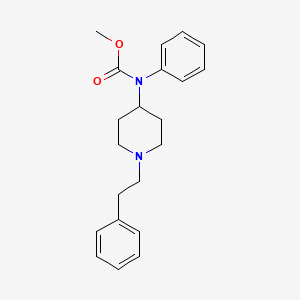
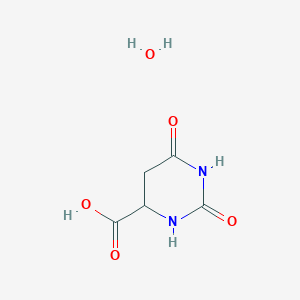
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)

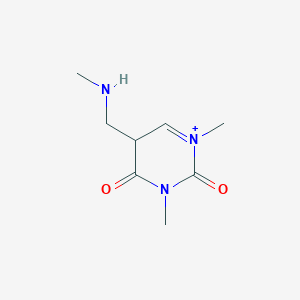
![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357258.png)
![tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357263.png)

